molecular formula C14H22N2O2 B2962879 Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate CAS No. 1890089-99-2

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate

Cat. No.: B2962879
CAS No.: 1890089-99-2
M. Wt: 250.342
InChI Key: YMZZYMGPPKQQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield secondary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

    Hydrolysis: N-methyl-2-phenylethylamine and tert-butyl alcohol

    Substitution: Various substituted carbamates depending on the nucleophile used

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

Scientific Research Applications

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This selective deprotection is crucial in multi-step synthesis, allowing for the sequential construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(2-phenylethyl)carbamate
  • Tert-butyl N-(methylamino)carbamate

Uniqueness

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is unique due to its specific structure, which combines the stabilizing effects of the tert-butyl carbamate group with the functional versatility of the N-methyl-2-phenylethylamine moiety. This combination allows for selective protection and deprotection in synthetic routes, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZYMGPPKQQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.